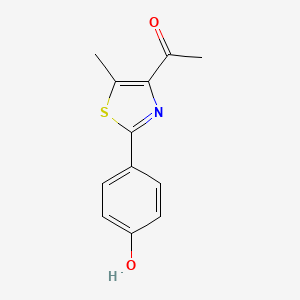
1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone
Vue d'ensemble
Description
The compound “1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone” is a derivative of phenol and is likely used in organic synthesis. It is a member of phenols, a primary alpha-hydroxy ketone, and a dihydroxyacetophenone .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(4-Amino-2-hydroxyphenyl)ethanone have been isolated from the metabolites of endophytic fungi like Phomopsis liquidambari .
Applications De Recherche Scientifique
Electrochemical Synthesis
Electrochemical synthesis techniques have been applied to compounds structurally related to 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone. For example, the electrochemical oxidation of similar compounds in the presence of nucleophiles like 2-mercaptobenzothiazole has been studied. This process involves the generation of p-quinone imine, which participates in Michael addition reactions, leading to the synthesis of new arylthiobenzazoles. Such methodologies highlight the potential for electrochemical synthesis routes in creating derivatives of 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone for various applications, including medicinal chemistry and materials science (Amani & Nematollahi, 2012).
Antimicrobial Activity
Compounds structurally related to 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone have been synthesized and tested for their antimicrobial properties. Research on similar heterocyclic compounds, which are key building blocks in pharmaceuticals, has shown that such compounds can exhibit significant antimicrobial activity. This suggests potential for the development of antimicrobial agents based on the chemical framework of 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone and its derivatives (Wanjari, 2020).
Synthesis and Characterization
The synthesis and characterization of novel compounds containing the 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone structure or its derivatives have been explored extensively. These studies involve various chemical reactions, including condensation and Michael addition, to synthesize compounds with potential biological activities. The detailed characterization of these compounds, including their antimicrobial properties, provides insights into their potential applications in drug development and other fields (Sherekar, Padole, & Kakade, 2022).
Corrosion Inhibition
Research on compounds related to 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone has also extended to applications in materials science, such as corrosion inhibition. For instance, derivatives have been synthesized and tested as corrosion inhibitors for mild steel in corrosive environments. These studies involve assessing the efficiency of these compounds in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Jawad et al., 2020).
Mécanisme D'action
Target of Action
The compound 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone, also known as Piceol , primarily targets the enzyme 4-Hydroxyacetophenone monooxygenase . This enzyme is found in Pseudomonas fluorescens and plays a crucial role in the transformation of Piceol into O-acetyl hydroquinone .
Mode of Action
Piceol interacts with its target enzyme, 4-Hydroxyacetophenone monooxygenase, to undergo a transformation into O-acetyl hydroquinone . This interaction results in changes at the molecular level, affecting the biochemical pathways in which these molecules are involved.
Biochemical Pathways
The primary biochemical pathway affected by Piceol is the transformation of Piceol into O-acetyl hydroquinone, catalyzed by the enzyme 4-Hydroxyacetophenone monooxygenase
Pharmacokinetics
It’s known that piceol has a molar mass of 136150 g·mol −1 , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Piceol’s action primarily involve the transformation of Piceol into O-acetyl hydroquinone . This transformation could potentially influence various cellular processes, depending on the role of O-acetyl hydroquinone in the specific biological context.
Action Environment
The action, efficacy, and stability of Piceol can be influenced by various environmental factors. For instance, the presence of the enzyme 4-Hydroxyacetophenone monooxygenase is necessary for Piceol to exert its action . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of Piceol.
Propriétés
IUPAC Name |
1-[2-(4-hydroxyphenyl)-5-methyl-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7(14)11-8(2)16-12(13-11)9-3-5-10(15)6-4-9/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWFCLXRUFGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217641 | |
| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone | |
CAS RN |
951626-61-2 | |
| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



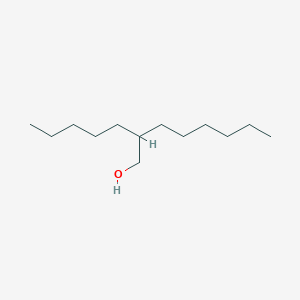

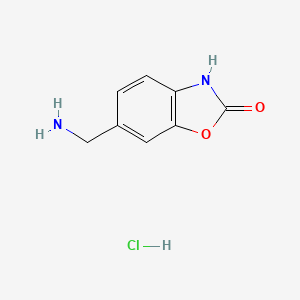
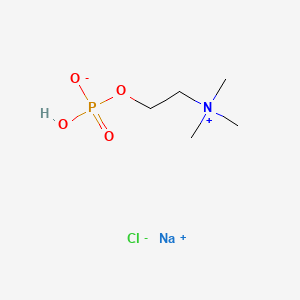
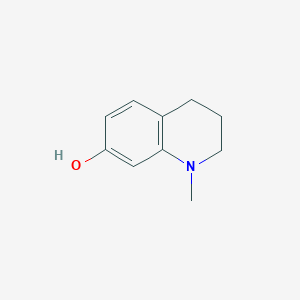
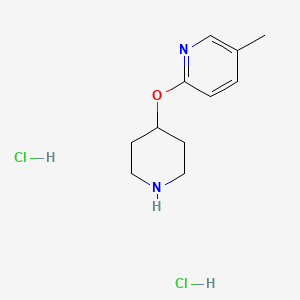

![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)

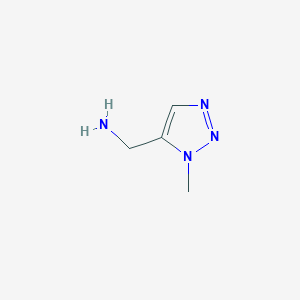
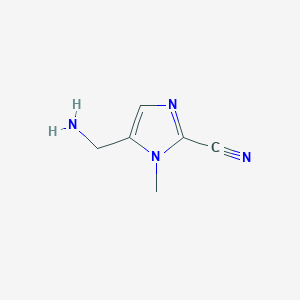
![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)
![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)
